molecular formula C17H22N4O2S B2873636 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034426-45-2

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2873636
CAS No.: 2034426-45-2
M. Wt: 346.45
InChI Key: BVIAPDGCIZJRQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole”, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Scientific Research Applications

Azetidine and Triazole Derivatives in Medicinal Chemistry

Azetidine and triazole derivatives have been explored for their potential in drug discovery and development. For instance, novel azetidinone derivatives comprising 1, 2, 4-triazole have been synthesized and evaluated for their anti-tubercular activity. These compounds were found to have good activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Thomas, George, & Harindran, 2014). Similarly, azetidinone and thiazolidinone moieties linked to an indole nucleus have shown antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).

Environmental Implications of Azole Derivatives

Research on azole fungicides, a class including triazole-containing drugs, has highlighted environmental concerns due to their broad use in agriculture and medicine leading to contamination of surface aquifers. Studies on the effects of these compounds on aquatic organisms, such as medaka fish, have shown differential cytochrome P450 enzyme activities between carcinogenic and non-carcinogenic conazoles, shedding light on their potential environmental and health impacts (Lin, Chou, & Chen, 2014).

Properties

IUPAC Name

1-(1-cyclohexylsulfonylazetidin-3-yl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1,3-4,7-8,13,15-16H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAPDGCIZJRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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